
Vitamin K7
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Overview
Description
Vitamin K7, commonly referred to as menaquinone-7 (MK-7), is a long-chain vitamin K2 isoform with seven isoprenoid units in its side chain. It is primarily synthesized by bacterial fermentation, notably in the Japanese fermented soybean product natto . MK-7 plays critical roles in bone metabolism, cardiovascular health, and mitochondrial energy production due to its unique physicochemical properties, including high lipophilicity and an extended half-life (~3 days) compared to other vitamin K forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K7 involves the attachment of a hexaprenyl chain of “all-trans” configuration to a monoprenyl derivative of menadiol following a “1 + 6” synthetic strategy . This process requires specific reaction conditions to ensure the correct configuration and stability of the compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Bacillus subtilis, particularly the natto strain, is commonly used for this purpose. The fermentation process involves the use of surfactants to enhance the permeability of the cell membrane, thereby increasing the synthesis of this compound. The addition of 0.7% Tween-80 to the medium has been shown to significantly increase the extracellular and intracellular synthesis of this compound .
Chemical Reactions Analysis
Key Enzymatic Reactions and Pathways
Engineered Bacillus subtilis strains (e.g., ZQ13) overexpressing mutant MenD and MenA achieve 5.63× higher MK-7 yields compared to wild-type strains .
Enzymatic γ-Carboxylation Mechanism
MK-7 serves as a cofactor for γ-glutamyl carboxylase (GGCX), enabling post-translational modification of vitamin K-dependent proteins (e.g., clotting factors):
Reaction Steps
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Reduction : MK-7 quinone → hydroquinone (catalyzed by VKORC1).
-
Deprotonation : Hydroquinone → alkoxide intermediate (strong base).
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Carboxylation : Alkoxide abstracts γ-proton from glutamic acid → carbanion reacts with CO₂ → γ-carboxyglutamate .
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Recycling : MK-7 epoxide is reduced back to quinone by VKORC1, sustaining the cycle .
Activity Comparison of Vitamin K Forms
Form | Carboxylation Efficiency (Relative to MK-4) | Notes | Source |
---|---|---|---|
MK-4 | 100% | Benchmark for activity | |
MK-7 | 85–90% | Longer side chain reduces efficiency | |
Vitamin K₁ | 60–70% | Least active in clotting factor synthesis |
Fermentation Optimization for Enhanced Yield
Submerged fermentation using Bacillus subtilis with soybean substrates achieves 165% higher MK-7 production under optimized conditions :
Parameter | Optimal Value | Effect on MK-7 Yield |
---|---|---|
Temperature | 37°C | Maximizes enzyme activity |
Fermentation Time | 72 hours | Peak extracellular secretion |
Salt Ratio | 1:1 (CaCl₂:MgSO₄) | Stabilizes membrane-bound enzymes |
Metabolic Engineering Advances
Recent breakthroughs in E. coli and B. subtilis engineering highlight key strategies:
Scientific Research Applications
Vitamin K2 as menaquinone-7 (MK-7) is a vital nutrient recognized for its supportive roles in bone and cardiovascular health, with benefits demonstrated in observational and intervention trials . MK-7 has shown promise in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health . It also plays a role in managing conditions such as osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy .
Clinical Trials and Studies
Vitamin K and Newborn Infants
Mechanism of Action
Vitamin K7 exerts its effects by activating specific proteins involved in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which plays a critical role in the mineralization of bone tissue. By activating osteocalcin, this compound ensures that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .
Additionally, this compound activates matrix Gla protein, which inhibits the deposition of calcium in arterial walls, thereby reducing the risk of arterial stiffness and atherosclerosis .
Comparison with Similar Compounds
Comparative Analysis of Vitamin K7 with Similar Compounds
Vitamin K1 (Phylloquinone)
Sources : Green leafy vegetables (e.g., spinach, kale).
Key Differences :
- Half-Life : MK-7 has a significantly longer half-life (3 days) than K1 (1–2 hours), resulting in more stable blood concentrations and prolonged tissue availability .
- Bioavailability : At equimolar doses, MK-7 achieves serum concentrations 7–8 times higher than K1, enhancing its efficacy in carboxylating extrahepatic proteins like osteocalcin .
- Function : While K1 is primarily hepatic and regulates coagulation factors (e.g., prothrombin), MK-7 supports bone mineralization and vascular calcification inhibition .
Data Table 1: Vitamin K1 vs. MK-7
Parameter | Vitamin K1 | MK-7 |
---|---|---|
Half-Life | 1–2 hours | ~3 days |
Serum Stability | Low | High |
Tissue Distribution | Liver-centric | Broad (bone, vasculature) |
Dietary Sources | Leafy greens | Natto, fermented foods |
Dose for Efficacy | High (>1 mg) | Low (45–100 µg) |
Vitamin K2 (Menaquinone-4, MK-4)
Sources : Animal products (e.g., egg yolk, cheese).
Key Differences :
- Chain Length: MK-4 has a shorter side chain (4 isoprenoid units) vs. MK-7’s seven-unit chain, reducing its lipophilicity and tissue retention .
- Bioavailability : MK-4’s oral bioavailability at nutritional doses (~420 µg) remains unconfirmed, whereas MK-7 is well-absorbed even at lower doses .
Data Table 2: MK-4 vs. MK-7
Parameter | MK-4 | MK-7 |
---|---|---|
Isoprenoid Units | 4 | 7 |
Primary Source | Animal tissues | Fermented foods |
Endogenous Conversion | Yes (from K1) | No |
Bone Health Efficacy | Moderate | High |
Mitochondrial Support | Limited evidence | Likely (CoQ10 mimicry) |
Vitamin K3 (Menadione)
Key Differences:
- Function: K3 lacks the side chain of K1/K2, acting as a provitamin converted to active forms in vivo.
- Safety : K3 is prohibited in over-the-counter products due to associations with oxidative stress and hemolytic anemia .
Unique Advantages of MK-7
Mitochondrial Support : Structural similarity to coenzyme Q10 suggests MK-7 may enhance ATP production in the respiratory chain .
Stability in Supplements : Fermentation-derived MK-7 (e.g., MenaQ7®) shows superior stability and bioavailability compared to synthetic variants .
Biological Activity
Vitamin K7, also known as menaquinone-7 (MK-7), is a fat-soluble vitamin that plays a crucial role in various biological functions, particularly in the regulation of calcium metabolism and bone health. This article explores the biological activity of MK-7, its mechanisms of action, clinical implications, and relevant research findings.
MK-7 is a form of vitamin K that acts primarily as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the post-translational modification of vitamin K-dependent proteins (VKDPs). These proteins include osteocalcin and matrix Gla protein (MGP), which are vital for bone mineralization and vascular health.
1.1. Carboxylation Process
The carboxylation process converts inactive VKDPs into their active forms, enabling them to bind calcium effectively:
- Osteocalcin : Involved in bone formation and mineralization.
- Matrix Gla Protein (MGP) : Inhibits vascular calcification.
In the absence of sufficient MK-7, these proteins remain undercarboxylated, leading to various health complications such as osteoporosis and cardiovascular diseases .
2. Clinical Implications
Research has shown that MK-7 supplementation can have significant health benefits. Below are some key findings:
2.1. Bone Health
Clinical studies have demonstrated that MK-7 supplementation improves bone mineral density and reduces fracture risk:
- A meta-analysis indicated that daily doses greater than 100 µg of MK-7 significantly enhance bone health by promoting gamma-carboxylation of osteocalcin .
- In patients with osteoporosis, MK-7 supplementation was associated with increased levels of carboxylated osteocalcin, which correlates with improved bone metabolism .
2.2. Cardiovascular Health
MK-7 has been shown to play a protective role against vascular calcification:
- Trials such as the VitaK-CAC study are evaluating MK-7's efficacy in reducing vascular calcification in coronary artery disease patients .
- The supplementation leads to lower levels of undercarboxylated MGP, thereby promoting cardiovascular health .
2.3. Other Health Benefits
Research suggests potential benefits of MK-7 in managing other conditions:
- Diabetes : Low serum levels of MK-7 have been linked to type 2 diabetes .
- Neurodegenerative Diseases : Some studies indicate a protective effect against neurodegenerative diseases due to its anti-inflammatory properties .
3. Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the importance of MK-7 in clinical settings:
3.1. Case Study on Coagulation Dysfunction
A case study reported a 71-year-old male with severe coagulation dysfunction due to vitamin K deficiency. Administration of 20 mg of vitamin K (MK-7) significantly improved his coagulation profile within days .
3.2. Clinical Trials
Various ongoing clinical trials are investigating the effects of MK-7 on different health conditions:
Trial Name | Focus Area | Status |
---|---|---|
VitaK-CAC | Vascular calcification | Ongoing |
InterVitamin K | Progression of vascular calcification | Recruiting |
NCT04010578 | Arterial micro-calcification | Anticipated |
4. Summary of Research Findings
Recent studies underscore the multifaceted roles of MK-7 in human health:
5. Conclusion
This compound (menaquinone-7) exhibits significant biological activity through its role in carboxylating VKDPs, thereby influencing bone health, cardiovascular function, and potentially other metabolic processes. Ongoing research continues to elucidate its mechanisms and therapeutic applications, emphasizing the need for adequate dietary intake or supplementation in populations at risk for deficiencies.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for characterizing Vitamin K7 in experimental settings?
- Methodology : High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is widely used for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity . For quantification, calibration curves using standardized reference materials are essential. Researchers must validate methods via inter-laboratory reproducibility tests to address variability in retention times or spectral interpretations .
Q. How is this compound synthesized in laboratory conditions, and what challenges arise during purification?
- Methodology : Synthesis typically involves Friedel-Crafts alkylation or photochemical cyclization, with purification challenges including solubility limitations and oxidative degradation. Column chromatography (silica gel or reverse-phase) is standard, but researchers should optimize solvent systems (e.g., hexane/ethyl acetate gradients) to mitigate co-elution of byproducts. Stability studies under nitrogen atmospheres are recommended to prevent degradation during storage .
Q. What biological pathways involve this compound, and how are these pathways studied in vitro?
- Methodology : this compound’s role in electron transport or redox cycling can be investigated using enzyme-linked assays (e.g., NADPH oxidation rates in microsomal fractions). Cell culture models (e.g., hepatic or endothelial lines) are employed to study uptake kinetics, with LC-MS/MS quantifying intracellular concentrations. Negative controls (e.g., vitamin-deficient media) and pharmacological inhibitors (e.g., warfarin) are critical for validating specificity .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability be resolved through experimental redesign?
- Methodology : Systematic reviews with meta-analyses should first identify confounding variables (e.g., dietary interactions, genetic polymorphisms). Subsequent in vivo studies should use isotope-labeled this compound (e.g., deuterated forms) to track absorption and metabolism. Dual-arm designs comparing synthetic vs. natural isoforms under controlled diets can isolate bioavailability discrepancies .
Q. What methodologies optimize the assessment of this compound’s stability under varying physiological conditions?
- Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products. For pH-dependent stability, simulate gastrointestinal conditions using USP dissolution apparatuses. Computational models (e.g., Arrhenius plots) predict shelf-life, while cryo-TEM and XRD analyze crystalline vs. amorphous phase transitions .
Q. How can researchers design a study to explore this compound’s role in novel biochemical pathways using omics technologies?
- Methodology : Integrate proteomics (e.g., 2D-DIGE) to identify this compound-binding proteins and transcriptomics (RNA-seq) to map gene expression changes. CRISPR-Cas9 knockout models of candidate genes (e.g., VKORC1L1) validate functional roles. Multi-omics data should be analyzed via pathway enrichment tools (e.g., KEGG, Reactome) to prioritize mechanistic hypotheses .
Q. Methodological Frameworks for Rigorous Inquiry
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful studies. For example, a study on this compound’s antioxidant effects should include ROS scavenging assays (feasible) and compare it to understudied isoforms (novel) .
- Data Contradiction Analysis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables. Conflicting results on enzymatic inhibition may arise from differing assay temperatures (e.g., 25°C vs. 37°C), necessitating standardized protocols .
Properties
CAS No. |
83-69-2 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-amino-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12/h2-6,13H,12H2,1H3 |
InChI Key |
YJRCNAAPGQBVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.